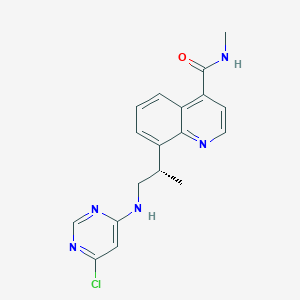
(S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials may include quinoline derivatives and chloropyrimidine compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using large-scale reactors, and ensuring the purity of the final product through various purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil, used in cancer treatment.
Uniqueness
(S)-8-(1-((6-Chloropyrimidin-4-yl)amino)propan-2-yl)-N-methylquinoline-4-carboxamide is unique due to its specific structural features, such as the combination of quinoline and chloropyrimidine moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H18ClN5O |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
8-[(2S)-1-[(6-chloropyrimidin-4-yl)amino]propan-2-yl]-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O/c1-11(9-22-16-8-15(19)23-10-24-16)12-4-3-5-13-14(18(25)20-2)6-7-21-17(12)13/h3-8,10-11H,9H2,1-2H3,(H,20,25)(H,22,23,24)/t11-/m1/s1 |
Clave InChI |
DPFKDDNWHOCMHM-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](CNC1=CC(=NC=N1)Cl)C2=CC=CC3=C(C=CN=C32)C(=O)NC |
SMILES canónico |
CC(CNC1=CC(=NC=N1)Cl)C2=CC=CC3=C(C=CN=C32)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


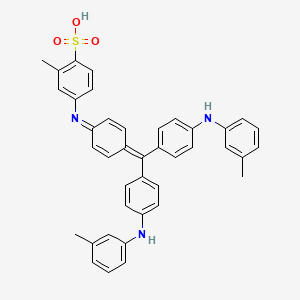
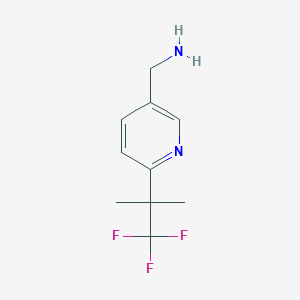

![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
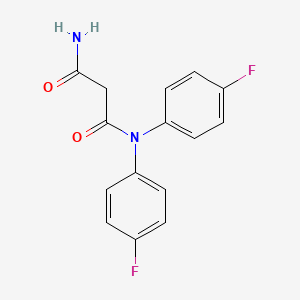
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
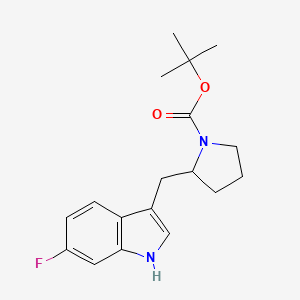
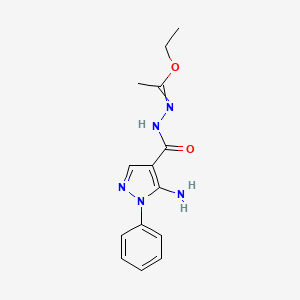
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)
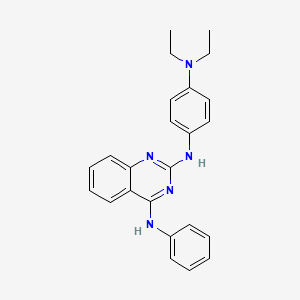
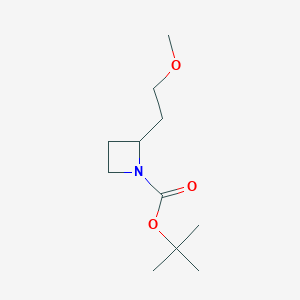
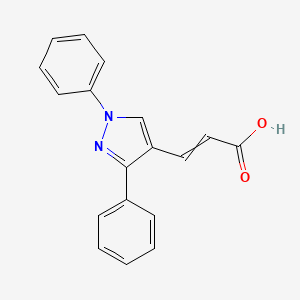
![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)
